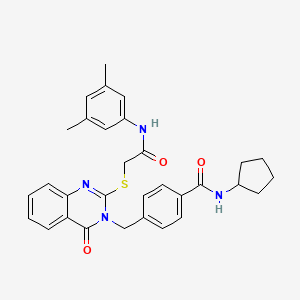
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action and exhibits multiple biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Molecular Docking and Anticonvulsant Activity
Research on similar urea derivatives, such as the study by Thakur et al. (2017), highlights the synthesis and screening of urea/thiourea derivatives for anticonvulsant activity. This study indicates the potential of urea compounds in drug development, specifically targeting neurological conditions like epilepsy. The findings from molecular docking studies support the pharmacological results, suggesting a promising avenue for the design of new anticonvulsant drugs (Thakur et al., 2017).
Hydrogen Bonding and Structural Analysis
Kołodziejski et al. (1993) explored the hydrogen bonding and structure of substituted ureas through solid-state NMR, vibrational spectroscopy, and X-ray diffraction. Their work underlines the importance of urea derivatives in understanding hydrogen bonding mechanisms and molecular structures, which are crucial in materials science and pharmaceutical research (Kołodziejski et al., 1993).
Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) reported on the synthesis and structure-activity relationships of phenyl urea derivatives as neuropeptide Y5 receptor antagonists. This research highlights the therapeutic potential of urea derivatives in addressing conditions like obesity and anxiety, where the neuropeptide Y5 receptor plays a significant role (Fotsch et al., 2001).
Acetylcholinesterase Inhibitors
Vidaluc et al. (1995) synthesized and assessed a series of ureas for antiacetylcholinesterase activity, aiming to optimize the spacer length and conformational flexibility of these compounds. Their research contributes to the development of treatments for neurodegenerative diseases such as Alzheimer's, showcasing the versatility of urea derivatives in medicinal chemistry (Vidaluc et al., 1995).
Cytotoxicity and DNA-Topoisomerase Inhibitory Activity
Esteves-Souza et al. (2006) explored the cytotoxic effects of urea and thiourea derivatives against cancer cell lines, along with their ability to inhibit DNA topoisomerases. This research underscores the potential of urea derivatives in cancer therapy, offering insights into their mechanisms of action and therapeutic applications (Esteves-Souza et al., 2006).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-3-4-17(11-14(13)2)20-18(22)19-8-5-15(6-9-21)16-7-10-23-12-16/h3-4,7,10-12,15,21H,5-6,8-9H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXPTRUBRASMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC(CCO)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



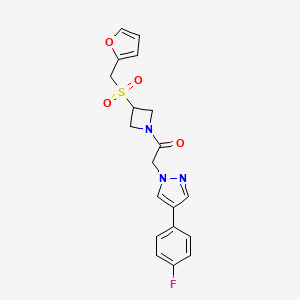
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2854059.png)
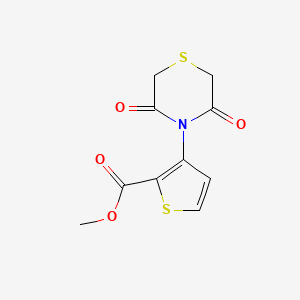
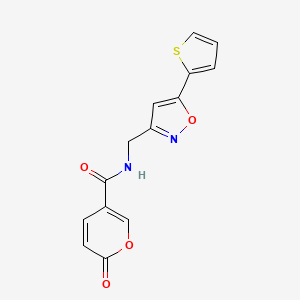

![N-methyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2854063.png)
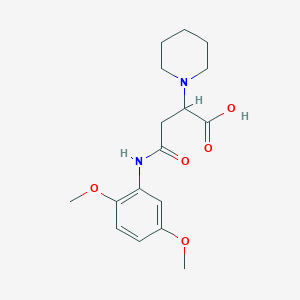
![N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2854071.png)

![2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2854073.png)
